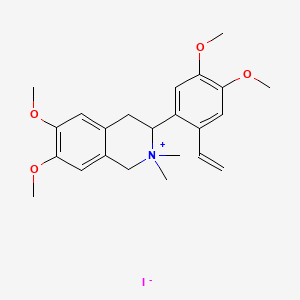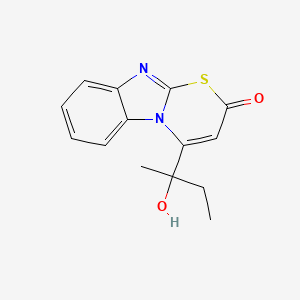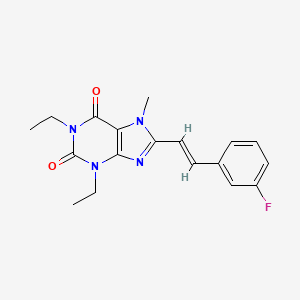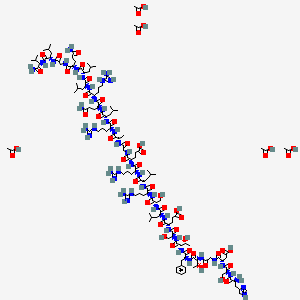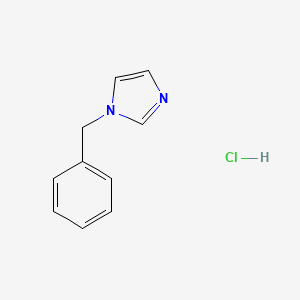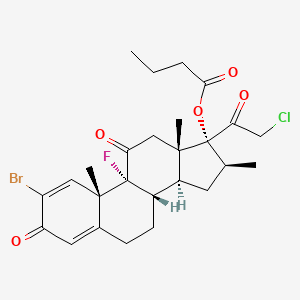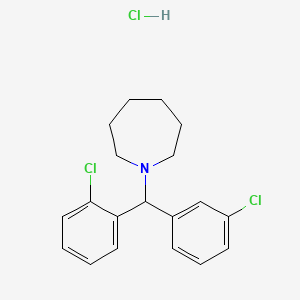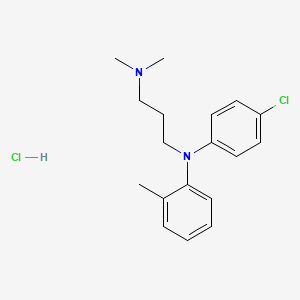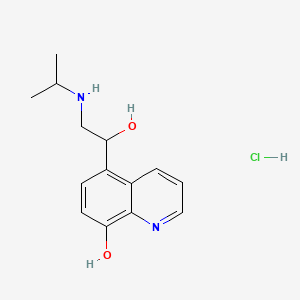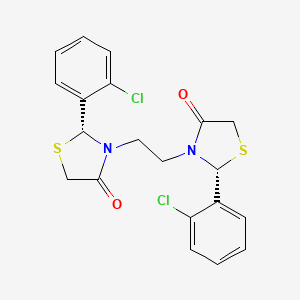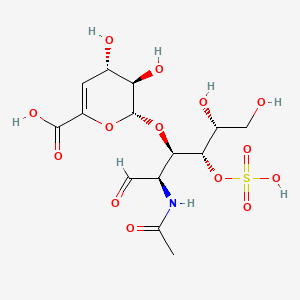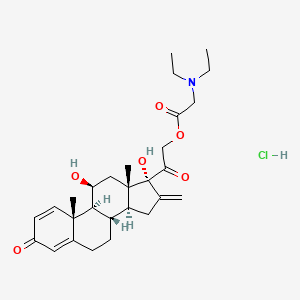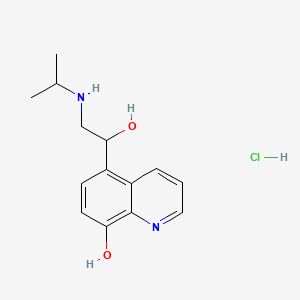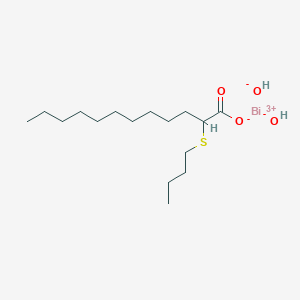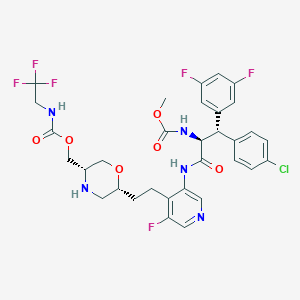
Carbamic acid, N-((1S,2S)-2-(4-chlorophenyl)-2-(3,5-difluorophenyl)-1-(((5-fluoro-4-(2-((2R,5S)-5-(((((2,2,2-trifluoroethyl)amino)carbonyl)oxy)methyl)-2-morpholinyl)ethyl)-3-pyridinyl)amino)carbonyl)ethyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MK-8718 is a novel HIV protease inhibitor that contains a unique morpholine aspartate binding group. This compound has shown promising antiviral activity and is being studied for its potential use in treating HIV infections .
準備方法
The synthesis of MK-8718 involves several key steps. The starting materials include a morpholine core and an aspartate binding group. The synthetic route typically involves the following steps:
Formation of the morpholine core: This step involves the cyclization of appropriate precursors to form the morpholine ring.
Attachment of the aspartate binding group: This step involves the coupling of the aspartate binding group to the morpholine core using standard peptide coupling reagents and conditions.
Final modifications: This step involves any necessary modifications to optimize the pharmacokinetic properties of the compound.
Industrial production methods for MK-8718 would likely involve large-scale synthesis using similar steps, with optimization for yield and purity.
化学反応の分析
MK-8718 undergoes several types of chemical reactions, including:
Oxidation: MK-8718 can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: MK-8718 can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: MK-8718 can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
MK-8718 has several scientific research applications, including:
Chemistry: MK-8718 is used as a model compound for studying the synthesis and reactivity of HIV protease inhibitors.
Biology: MK-8718 is used in biological studies to understand the mechanisms of HIV protease inhibition and to develop new antiviral therapies.
Medicine: MK-8718 is being studied for its potential use in treating HIV infections, with a focus on its antiviral activity and pharmacokinetic properties.
作用機序
MK-8718 exerts its effects by inhibiting the activity of HIV protease, an enzyme that is essential for the replication of the HIV virus. The compound binds to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional proteins. This inhibition disrupts the viral life cycle and prevents the virus from replicating .
類似化合物との比較
MK-8718 is unique among HIV protease inhibitors due to its novel morpholine aspartate binding group. This structural feature provides enhanced binding affinity and specificity for the HIV protease enzyme. Similar compounds include other HIV protease inhibitors such as indinavir, ritonavir, and saquinavir. MK-8718 has shown improved pharmacokinetic properties and antiviral activity compared to these compounds .
特性
CAS番号 |
1582729-32-5 |
|---|---|
分子式 |
C32H32ClF6N5O6 |
分子量 |
732.1 g/mol |
IUPAC名 |
methyl N-[(1S,2S)-1-(4-chlorophenyl)-1-(3,5-difluorophenyl)-3-[[5-fluoro-4-[2-[(2R,5S)-5-(2,2,2-trifluoroethylcarbamoyloxymethyl)morpholin-2-yl]ethyl]pyridin-3-yl]amino]-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C32H32ClF6N5O6/c1-48-31(47)44-28(27(17-2-4-19(33)5-3-17)18-8-20(34)10-21(35)9-18)29(45)43-26-13-40-12-25(36)24(26)7-6-23-11-41-22(14-49-23)15-50-30(46)42-16-32(37,38)39/h2-5,8-10,12-13,22-23,27-28,41H,6-7,11,14-16H2,1H3,(H,42,46)(H,43,45)(H,44,47)/t22-,23+,27-,28-/m0/s1 |
InChIキー |
QDBHWHBCCYYMLC-NPLHHVMXSA-N |
異性体SMILES |
COC(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)Cl)C2=CC(=CC(=C2)F)F)C(=O)NC3=CN=CC(=C3CC[C@@H]4CN[C@@H](CO4)COC(=O)NCC(F)(F)F)F |
正規SMILES |
COC(=O)NC(C(C1=CC=C(C=C1)Cl)C2=CC(=CC(=C2)F)F)C(=O)NC3=CN=CC(=C3CCC4CNC(CO4)COC(=O)NCC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


